The compound "2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to synthesize various analogues of this compound and evaluate their pharmacological properties, particularly as muscarinic receptor antagonists, bradycardic agents, antimicrobial agents, antihypertensive agents, and anti-tubercular agents12345678.
The synthesized quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have shown promise as muscarinic receptor antagonists, particularly for the treatment of overactive bladder. One derivative, in particular, demonstrated similar inhibitory activity against bladder contraction to that of oxybutynin, a standard treatment, but with greater selectivity, potentially reducing the risk of side effects such as dry mouth1.
Derivatives such as 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines have been evaluated for their bradycardic activities. These compounds have shown potential as specific bradycardic agents, with one derivative exhibiting potent bradycardic activity in rats and inhibiting I(f) currents, which are crucial for pacemaker activity in the heart24.
A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and demonstrated promising antimicrobial activity against various pathogenic strains of bacteria and fungi, suggesting their potential use as antimicrobial agents3.
Piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, with some compounds producing strong hypotension in spontaneously hypertensive rat models. These findings indicate their potential application as antihypertensive agents57.
The 2,4-diaminoquinazoline series, which includes derivatives of the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This suggests its potential application in the treatment of tuberculosis, with one compound showing bactericidal activity against both replicating and non-replicating M. tuberculosis8.
The synthesis of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone can be achieved through several methods, typically involving the reaction of piperidine derivatives with isoquinoline precursors. One common synthetic route involves the following steps:
Specific technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product. For example, maintaining a controlled temperature during reflux can prevent side reactions that might lead to undesired byproducts .
The molecular structure of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone features a tetrahydroisoquinoline ring fused to a piperidine moiety. Key structural characteristics include:
Crystallographic studies may provide additional insights into specific bond angles and distances, which are crucial for understanding the compound's reactivity and interaction with biological targets .
(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone can participate in various chemical reactions typical for amides and isoquinolines:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Preliminary studies suggest that it may modulate dopamine and serotonin receptors, potentially influencing mood and cognition.
Research indicates that compounds with similar structures often exhibit neuropharmacological properties, making them candidates for further investigation in treating neurological disorders such as depression or anxiety .
The physical properties of (3,4-dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone include:
Chemical properties include:
These properties are crucial for determining handling procedures and potential applications in research and pharmaceuticals .
(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone has several potential applications:
Continued research into this compound may yield significant insights into its therapeutic potential and broaden its applications within medicinal chemistry .
The compound (3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its core structure consists of two fused heterocyclic systems: a 3,4-dihydroisoquinoline moiety and a piperidine ring connected via a carbonyl linkage. The IUPAC name explicitly denotes:
Alternative naming observed in closely related derivatives includes variations such as 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone, where substituents on the piperidine nitrogen alter the parent name [2]. The molecular formula for the unsubstituted base compound is C₁₅H₁₈N₂O, confirmed via high-resolution mass spectrometry in structural analogs [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | (3,4-dihydro-1H-isoquinolin-2-yl)(piperidin-4-yl)methanone |
Molecular Formula | C₁₅H₁₈N₂O |
Alternative Substituents | 1-Ethylsulfonylpiperidin-4-yl [2], 1-(Pyrimidinyl)piperidin-3-yl [4] |
The molecular architecture features three key components:
Critical bond angles and distances derived from crystallographic studies of analogs include:
Structurally analogous hybrids exhibit significant variations in bioactivity and physicochemical properties based on:
A. Substituent Effects on Piperidine Nitrogen
B. Modifications to Isoquinoline Core
Table 2: Structural and Property Comparison of Key Derivatives
Compound Type | Molecular Weight (g/mol) | Key Structural Feature | Effect on Properties |
---|---|---|---|
Base Hybrid (unsubstituted) | 306.4 | N1-H piperidine | Moderate lipophilicity (cLogP 1.8) |
1-Ethylsulfonyl Derivative | 323.4 [2] | Piperidine N1-SO₂CH₂CH₃ | Enhanced solubility, H-bond acceptance |
6,7-Dimethoxy Derivative | 410.5 [4] | Isoquinoline 6,7-(OCH₃)₂ | Increased electron density, binding affinity |
C. Bioisosteric Replacements
Replacing the carbonyl linker with thiocarbonyl or reversing the amide direction (e.g., isoquinoline-C=O-piperidine) disrupts geometry and hydrogen-bonding patterns, reducing biochemical potency by >10-fold in PRMT5 inhibition assays [1].
Single-crystal X-ray diffraction studies of closely related compounds reveal:
A. Unit Cell Parameters and Space Group
B. Molecular Conformation
C. Intermolecular Interactions
Table 3: Crystallographic Parameters for Representative Analogs
Parameter | Value | Measurement Technique |
---|---|---|
Space Group | P2₁/c | X-ray diffraction (CuKα) |
Density (g/cm³) | 1.492 | Calculated from cell volume |
R-factor | 0.031 | Refinement convergence |
Packing Efficiency | 94.2% | Voronoi analysis |
Thermal displacement parameters (Ueq) for the base compound’s atoms range from 0.022–0.028 Ų, indicating low conformational disorder. Molecular dynamics simulations predict rotational energy barriers of ~8 kcal/mol for piperidine ring inversion, suggesting flexibility at physiological temperatures [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: